N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine
Brand Name: Vulcanchem
CAS No.: 328394-28-1
VCID: VC0015253
InChI: InChI=1S/C35H58BrN5O5Si4/c1-23(2)49(24(3)4)43-22-29-28(45-50(46-49,25(5)6)26(7)8)20-30(44-29)40-32-31(37-34(40)36)33(42-21-27-16-14-13-15-17-27)39-35(38-32)41-47(9,10)18-19-48(41,11)12/h13-17,23-26,28-30H,18-22H2,1-12H3/t28-,29-,30-/m1/s1
SMILES: CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N5[Si](CC[Si]5(C)C)(C)C)OCC6=CC=CC=C6)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Molecular Formula: C₃₅H₅₈BrN₅O₅Si₄
Molecular Weight: 821.11

N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine

CAS No.: 328394-28-1

Cat. No.: VC0015253

Molecular Formula: C₃₅H₅₈BrN₅O₅Si₄

Molecular Weight: 821.11

* For research use only. Not for human or veterinary use.

N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine - 328394-28-1

Specification

CAS No. 328394-28-1
Molecular Formula C₃₅H₅₈BrN₅O₅Si₄
Molecular Weight 821.11
IUPAC Name 1-[9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-yl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Standard InChI InChI=1S/C35H58BrN5O5Si4/c1-23(2)49(24(3)4)43-22-29-28(45-50(46-49,25(5)6)26(7)8)20-30(44-29)40-32-31(37-34(40)36)33(42-21-27-16-14-13-15-17-27)39-35(38-32)41-47(9,10)18-19-48(41,11)12/h13-17,23-26,28-30H,18-22H2,1-12H3/t28-,29-,30-/m1/s1
SMILES CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N5[Si](CC[Si]5(C)C)(C)C)OCC6=CC=CC=C6)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C

Introduction

Chemical Identity and Structural Composition

Basic Identification Parameters

N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine represents a highly specialized modified nucleoside with multiple protecting groups and functional modifications. The compound has been assigned CAS Registry Number 328394-28-1, providing a unique identifier in chemical databases and literature. It is categorized as a complex organic compound containing silicon, bromine, and a modified guanine nucleoside, positioning it at the intersection of nucleic acid chemistry and organosilicon chemistry. The MDL Number MFCD03701234 serves as an additional reference identifier in molecular databases .

The available literature presents some discrepancies regarding the exact molecular composition of this compound. These variations in reported data highlight the complexity of accurately characterizing such intricate molecular structures and emphasize the need for standardized analytical approaches when documenting highly functionalized nucleoside derivatives.

Physicochemical Properties

The compound exhibits distinctive physicochemical properties that reflect its complex structure and multiple functional groups. The reported molecular formula varies slightly between sources, with one reporting C35H59BrN6O5Si4 and another listing C35H58BrN5O5Si4. This discrepancy extends to the reported molecular weight, with values of 836.13 and 821.11 appearing in different sources. These differences may reflect variations in structural interpretation, analytical methods, or possibly different protonation states of the molecule.

The table below summarizes the key physicochemical properties of the compound:

PropertyValueSource
Molecular FormulaC35H59BrN6O5Si4 / C35H58BrN5O5Si4 /
Molecular Weight836.13 / 821.11 /
CAS Number328394-28-1
MDL NumberMFCD03701234

The compound contains several notable structural components including a bromine atom at the 8-position of the guanine ring, a benzyl group at the O6-position, a tetramethyldisilylazacyclopentanyl group at the N2-position, and a complex 1,3-disiloxanediyl protecting group at the 3' and 5' positions of the deoxyribose sugar . This combination of protecting groups and modifications creates a molecule with distinctive chemical reactivity and physical properties.

Structural Features and Chemical Architecture

Core Nucleoside Structure

The foundation of this molecule is a 2'-deoxyribofuranosyl guanine nucleoside, which serves as the scaffold for multiple chemical modifications. The beta-D configuration of the glycosidic bond between the guanine base and the deoxyribose sugar is critical for maintaining the proper three-dimensional orientation of the molecule. This configuration mimics the natural nucleoside structure found in DNA, potentially allowing the compound to interact with biological systems in ways similar to natural nucleic acid components.

Functional Group Modifications

Synthesis Methodology

General Synthetic Approach

The synthesis of N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine involves multiple steps and requires specialized catalysts and solvents to achieve high purity and yield. The synthetic route likely begins with a naturally occurring or commercially available nucleoside that undergoes sequential modifications to introduce the various functional groups present in the final compound. Each step in this complex synthesis requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions.

SupplierLocationContact Information
Toronto Research ChemicalsCanadainfo@trc-canada.com
Vulcan ChemicalNot specifiedWebsite: vulcanchem.com

Synthesis Services and Custom Manufacturing

Given the complexity of this compound, researchers may also consider custom synthesis services if specific modifications or isotopic labeling are required. Companies specializing in nucleoside chemistry and silicon-containing compounds could potentially synthesize this molecule according to customer specifications, though such custom synthesis would likely involve significant cost and lead time due to the multi-step synthesis required.

The specialized nature of this compound suggests that its commercial availability may be limited to research quantities, with larger-scale production requiring dedicated synthesis campaigns. Researchers interested in obtaining significant quantities of this compound should consider establishing collaboration with manufacturers or developing in-house synthesis capabilities.

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